palmitic acid, propoxylated, phosphate palmitic acid, propoxylated, phosphate
Brand Name: Vulcanchem
CAS No.: 104717-29-5
VCID: VC0216974
InChI:
SMILES:
Molecular Formula: C19H24N2S.2C4H4O4
Molecular Weight: 0

palmitic acid, propoxylated, phosphate

CAS No.: 104717-29-5

Cat. No.: VC0216974

Molecular Formula: C19H24N2S.2C4H4O4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

palmitic acid, propoxylated, phosphate - 104717-29-5

Specification

CAS No. 104717-29-5
Molecular Formula C19H24N2S.2C4H4O4
Molecular Weight 0

Introduction

Synthesis and Production

Synthesis Methodology

The synthesis of palmitic acid, propoxylated, phosphated typically follows a two-step process:

  • Propoxylation: This initial step involves the introduction of propylene oxide to palmitic acid. The reaction occurs at the carboxylic acid functional group of palmitic acid, creating propoxylated chains of varying lengths depending on reaction conditions.

  • Phosphation: Following propoxylation, the modified palmitic acid undergoes phosphation, typically using phosphating agents such as phosphorus pentoxide or polyphosphoric acid. This creates phosphate ester bonds with the hydroxyl groups generated during propoxylation.

Reaction Parameters

The synthesis conditions significantly impact the final product characteristics. Key parameters include:

ParameterInfluence on SynthesisTypical Range
TemperatureControls reaction rate and selectivityVaries by specific reaction stage
CatalystFacilitates propoxylation reactionTypically alkaline catalysts
Propylene oxide ratioDetermines degree of propoxylationAdjustable based on desired properties
Phosphating agentDetermines phosphation efficiencyVarious phosphorus-containing reagents
Reaction timeAffects completion and side reactionsProcess-specific

Physical and Chemical Properties

Chemical Reactivity

Palmitic acid, propoxylated, phosphated exhibits distinct reactivity patterns reflecting its modified structure. The phosphate groups introduce acidic properties and metal-chelating capabilities, while the propoxy chains modify solubility characteristics. The compound can participate in various chemical reactions:

  • Esterification reactions via remaining hydroxyl groups

  • Acid-base interactions through phosphate groups

  • Chelation with metal ions

  • Potential hydrolysis under appropriate conditions

Structural Considerations

While the exact structural parameters vary based on the degree of propoxylation and phosphation, the compound generally maintains the linear backbone of palmitic acid with modifications at specific sites. The phosphate groups typically exist in ionized form at physiological pH, contributing to the compound's behavior in biological systems.

Biological Interactions

Membrane Interactions

The amphiphilic nature of palmitic acid, propoxylated, phosphated allows for unique interactions with biological membranes. The parent compound, palmitic acid, is known to affect membrane fluidity and function . The propoxylation and phosphation modifications likely alter these interactions, potentially enhancing bioavailability and membrane permeability for specific applications.

Applications and Uses

Industrial Applications

Palmitic acid, propoxylated, phosphated has several important industrial applications:

  • Surfactant Applications: The compound's amphiphilic structure makes it useful as an emulsifier or surfactant in various formulations.

  • Pharmaceutical Formulations: Its modified structure can improve bioavailability in drug formulations and enhance absorption rates across biological membranes.

  • Material Science: The compound may be utilized in the development of specialized materials where phosphated fatty acids confer desirable properties.

Research Applications

In research settings, palmitic acid, propoxylated, phosphated serves several functions:

  • Biochemical Research: As a modified lipid compound, it may be used to study membrane interactions and cellular signaling.

  • Analytical Standards: Properly characterized samples could potentially serve as analytical standards for identification and quantification purposes.

Technical Advantages

The specific modifications of propoxylation and phosphation confer technical advantages compared to unmodified palmitic acid:

PropertyAdvantagePotential Applications
Increased water solubilityImproved compatibility with aqueous systemsPharmaceutical formulations
Metal chelationAbility to bind metal ionsSpecialized chemical processes
Modified surface activityCustomizable surfactant propertiesEmulsion stability
Altered biological interactionsPotential for specialized biological effectsResearch applications

Research Status and Future Directions

Current Research Limitations

Current publicly available research specifically on palmitic acid, propoxylated, phosphated appears limited, with most extensive research focusing on the parent compound (palmitic acid) and its biological effects. Palmitic acid itself has been studied for:

  • Its role in promoting inflammation through cytokine production

  • Effects on cell proliferation and signaling pathways

  • Potential anti-tumor mechanisms in certain contexts

Future Research Opportunities

Several promising research directions for palmitic acid, propoxylated, phosphated include:

  • Structure-Activity Relationship Studies: Investigating how varying degrees of propoxylation and phosphation affect biological activity.

  • Pharmaceutical Applications: Exploring potential pharmaceutical applications leveraging the compound's modified membrane interactions.

  • Toxicological Assessment: Comprehensive evaluation of safety profiles compared to unmodified palmitic acid, which has known proinflammatory effects .

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